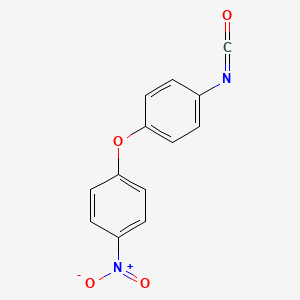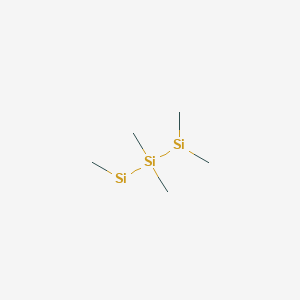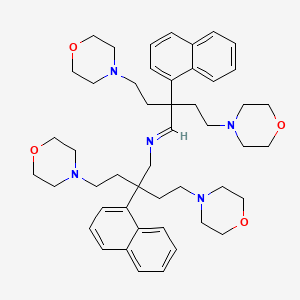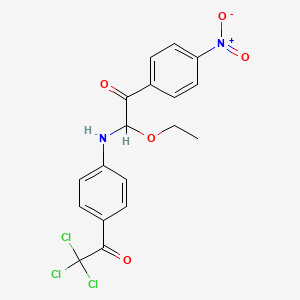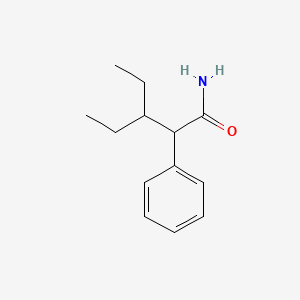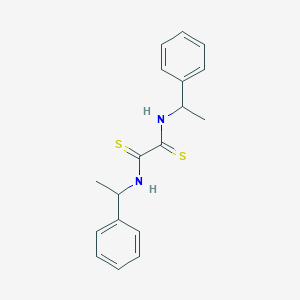
N,N'-Bis(alpha-methylbenzyl) dithiooxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(alpha-methylbenzyl) dithiooxamide is an organic compound known for its unique chemical structure and properties It is a derivative of dithiooxamide, where the hydrogen atoms are replaced by alpha-methylbenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(alpha-methylbenzyl) dithiooxamide typically involves the reaction of tetrachloroethylene with sulfur and basic primary or secondary amines in a solvent like dimethylformamide (DMF) under mild conditions. This reaction yields N,N’-disubstituted dithiooxamides with a conversion rate of 100% and yields ranging from 30% to 70% .
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(alpha-methylbenzyl) dithiooxamide are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(alpha-methylbenzyl) dithiooxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of thiols or disulfides.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and disulfides, depending on the type of reaction and the reagents used.
Scientific Research Applications
N,N’-Bis(alpha-methylbenzyl) dithiooxamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent, given its ability to disrupt microbial cell walls.
Industry: It is used as an additive in lubricants to enhance their antioxidant and antimicrobial properties.
Mechanism of Action
The mechanism by which N,N’-Bis(alpha-methylbenzyl) dithiooxamide exerts its effects involves its ability to form stable complexes with metal ions. These complexes can inhibit enzyme activity by binding to the active sites of enzymes, thereby preventing substrate binding. Additionally, the compound’s antioxidant properties help in scavenging free radicals, protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(alpha-methylbenzyl)benzamide
- N,N’-Bis(alpha-methylbenzyl)ethanebisthioamide
- N,N’-Bis(alpha-methylbenzyl)selenide
Uniqueness
N,N’-Bis(alpha-methylbenzyl) dithiooxamide is unique due to its dithiooxamide core, which imparts distinct chemical properties compared to its analogs. The presence of sulfur atoms in the dithiooxamide structure enhances its ability to form stable metal complexes and provides unique reactivity patterns in oxidation and reduction reactions .
Properties
CAS No. |
33811-86-8 |
|---|---|
Molecular Formula |
C18H20N2S2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
N,N'-bis(1-phenylethyl)ethanedithioamide |
InChI |
InChI=1S/C18H20N2S2/c1-13(15-9-5-3-6-10-15)19-17(21)18(22)20-14(2)16-11-7-4-8-12-16/h3-14H,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
RQPXTLOICWKHBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)C(=S)NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


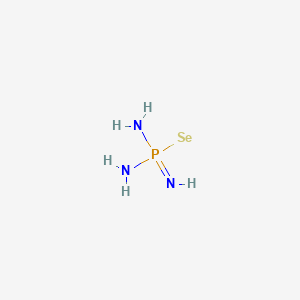
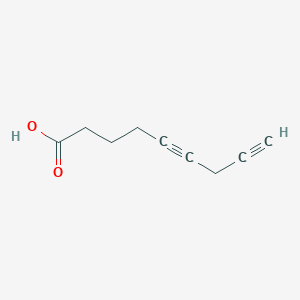

![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one](/img/structure/B14690059.png)
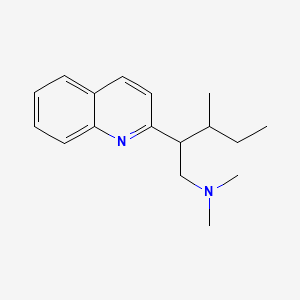
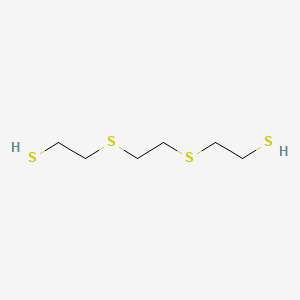
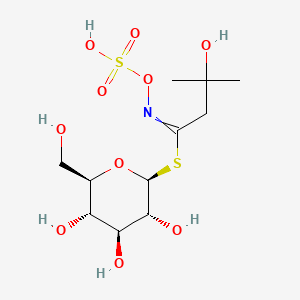
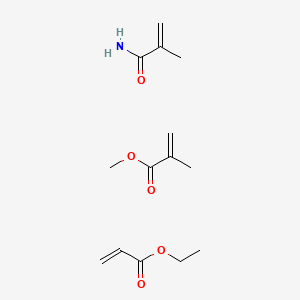
![4-[3-Chloro-4-(propan-2-yl)phenyl]-1-(morpholin-4-yl)butan-1-one](/img/structure/B14690077.png)
